
Iodtrichlorid
Übersicht
Beschreibung
Iodine trichloride is an interhalogen compound composed of iodine and chlorine. It is a bright yellow solid that turns red upon exposure to light due to the formation of elemental iodine. In its solid state, iodine trichloride exists as a planar dimer with the chemical formula I₂Cl₆, featuring two bridging chlorine atoms .
Wissenschaftliche Forschungsanwendungen
Iodtrichlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Es wird verwendet, um Iod und Chlor in organische Moleküle einzuführen, wodurch die Halogenierung aromatischer Verbindungen und die Oxidation primärer und sekundärer Alkohole zu Aldehyden und Ketonen erleichtert wird
Antiseptikum: This compound wird aufgrund seiner starken oxidierenden Eigenschaften als topisches Antiseptikum eingesetzt.
Laborreagenz: Es dient als Reagenz in verschiedenen Laborexperimenten und chemischen Analysen.
5. Wirkmechanismus
This compound wirkt als starkes Oxidationsmittel. Sein Wirkmechanismus beinhaltet die Übertragung von Chloratomen auf andere Moleküle, wodurch Halogenierungs- und Oxidationsreaktionen ermöglicht werden. Die molekularen Ziele sind organische Verbindungen mit reaktiven Stellen wie Doppelbindungen und Hydroxylgruppen .
Wirkmechanismus
Target of Action
Iodine trichloride is an interhalogen compound of iodine and chlorine . It is commonly used as an oxidizing agent in organic synthesis . It is also used in the halogenation of organic compounds, and oxidative cleavage of carbon-carbon bonds .
Mode of Action
The mode of action of iodine trichloride primarily involves its role as an oxidizing agent . It can react with various organic compounds, leading to halogenation or oxidative cleavage of carbon-carbon bonds .
Biochemical Pathways
Iodine, a component of iodine trichloride, plays a vital role in human, plant, and animal life . It is involved in the synthesis of thyroid hormones, specifically T4 (tetraiodo-L-thyronine) and T3 (triiodo-L-thyronine) .
Pharmacokinetics
The synthesis of normal quantities of thyroid hormones containing iodine depends on the availability of adequate quantities of exogenous iodine .
Result of Action
The result of iodine trichloride’s action as an oxidizing agent can lead to changes in the chemical structure of the target compounds, such as halogenation or oxidative cleavage of carbon-carbon bonds .
Action Environment
The action of iodine trichloride can be influenced by environmental factors. For instance, it is bright yellow but upon time and exposure to light it turns red due to the presence of elemental iodine . Moreover, in the solid state, it is present as a planar dimer I2Cl6, with two bridging Cl atoms .
Biochemische Analyse
Biochemical Properties
Iodine trichloride plays a significant role in biochemical reactions due to its oxidizing nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, iodine trichloride can oxidize thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can alter the structure and function of proteins, affecting their activity and stability . Additionally, iodine trichloride can react with nucleic acids, potentially causing oxidative damage to DNA and RNA.
Cellular Effects
Iodine trichloride has profound effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, iodine trichloride can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . This compound can also disrupt cellular metabolism by oxidizing key metabolic enzymes, thereby affecting energy production and other metabolic processes.
Molecular Mechanism
The molecular mechanism of iodine trichloride involves its ability to act as a strong oxidizing agent. At the molecular level, iodine trichloride can bind to and oxidize various biomolecules, including proteins, nucleic acids, and lipids. This oxidation can lead to the formation of reactive oxygen species (ROS), which can further damage cellular components . Iodine trichloride can also inhibit or activate enzymes by modifying their active sites through oxidation, thereby altering their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of iodine trichloride can change over time due to its stability and degradation. Iodine trichloride is known to decompose upon exposure to light and heat, leading to the formation of iodine monochloride and chlorine gas . This decomposition can affect the long-term stability of iodine trichloride in experimental setups. Additionally, prolonged exposure to iodine trichloride can lead to cumulative oxidative damage in cells, affecting their function and viability over time.
Dosage Effects in Animal Models
The effects of iodine trichloride vary with different dosages in animal models. At low doses, iodine trichloride can induce mild oxidative stress, leading to adaptive cellular responses. At high doses, it can cause severe oxidative damage, leading to cell death and tissue injury . Toxic effects such as inflammation, necrosis, and organ dysfunction have been observed in animal studies at high doses of iodine trichloride.
Metabolic Pathways
Iodine trichloride is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by oxidizing key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . This oxidation can lead to changes in metabolite levels and energy production, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, iodine trichloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, iodine trichloride can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects.
Subcellular Localization
The subcellular localization of iodine trichloride is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, iodine trichloride can localize to the mitochondria, where it can affect mitochondrial function and induce oxidative stress.
Vorbereitungsmethoden
Iodtrichlorid kann durch zwei Hauptmethoden synthetisiert werden:
Reaktion mit flüssigem Chlor: Iod reagiert mit einem Überschuss an flüssigem Chlor bei einer Temperatur von -70 °C zu this compound.
Erhitzen mit Chlorgas: Ein Gemisch aus flüssigem Iod und Chlorgas wird auf 105 °C erhitzt, um this compound zu erzeugen.
Analyse Chemischer Reaktionen
Iodtrichlorid durchläuft verschiedene Arten von chemischen Reaktionen:
Zersetzung: Beim Erhitzen auf 77 °C zersetzt sich this compound zu Iodmonochlorid und Chlorgas.
Reaktion mit Salzsäure: This compound löst sich in konzentrierter Salzsäure zu HICl₄·4H₂O.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Salzsäure und erhöhte Temperaturen. Die wichtigsten gebildeten Produkte sind Iodmonochlorid, Chlorgas und HICl₄·4H₂O.
Vergleich Mit ähnlichen Verbindungen
Iodtrichlorid kann mit anderen Interhalogenverbindungen wie Iodmonochlorid (ICl) und Iodpentachlorid (ICl₅) verglichen werden:
Iodmonochlorid (ICl): Diese Verbindung wird hauptsächlich als Reagenz in der organischen Synthese verwendet und hat eine einfachere Struktur im Vergleich zu this compound.
Iodpentachlorid (ICl₅): Diese Verbindung ist weniger stabil und reaktiver als this compound, wodurch sie für verschiedene Arten von chemischen Reaktionen geeignet ist.
This compound ist einzigartig aufgrund seiner mittleren Reaktivität und Stabilität, wodurch es vielseitig für verschiedene Anwendungen in der organischen Synthese und als Oxidationsmittel eingesetzt werden kann.
Eigenschaften
IUPAC Name |
trichloro-λ3-iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl3I/c1-4(2)3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWIVBWALDNUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
ClI(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ICl3, Cl3I | |
| Record name | iodine(III) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine(III)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Iodine trichloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine_trichloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061219 | |
| Record name | Iodine chloride (ICl3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865-44-1 | |
| Record name | Iodine trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodine trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodine chloride (ICl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodine chloride (ICl3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodine trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODINE TRICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E5KQ66TRQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


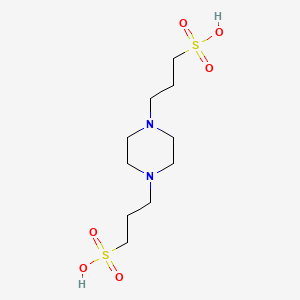




![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, dipotassium salt](/img/structure/B1583375.png)

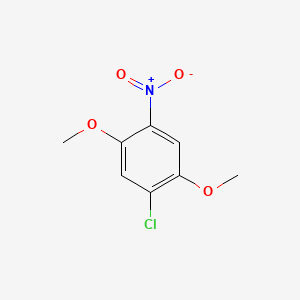


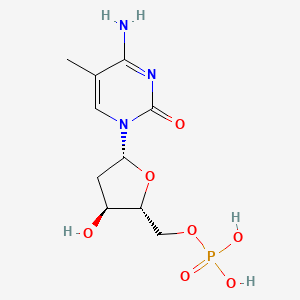
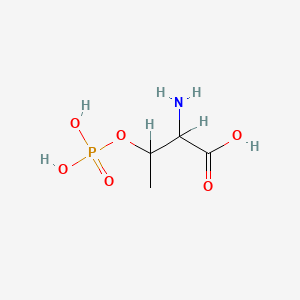
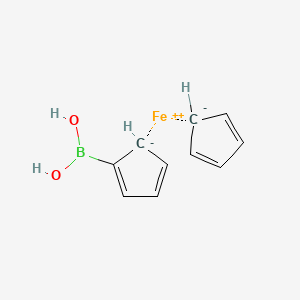
![Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester](/img/structure/B1583390.png)
